![molecular formula C18H17ClF2N2O B5877052 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5877052.png)
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(2-Chloro-4,5-difluorophenyl)[4-(2-methylphenyl)piperazino]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group attached to a piperazine ring substituted with a methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)[4-(2-methylphenyl)piperazino]methanone typically involves multi-step organic reactions. One common method involves the initial preparation of 2-chloro-4,5-difluorobenzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is subsequently reacted with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)[4-(2-methylphenyl)piperazino]methanone undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert ketones to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)[4-(2-methylphenyl)piperazino]methanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Research: Researchers investigate its effects on cellular pathways and its potential as a tool for studying receptor-ligand interactions.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)[4-(2-methylphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O/c1-12-4-2-3-5-17(12)22-6-8-23(9-7-22)18(24)13-10-15(20)16(21)11-14(13)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULVCUFOKCJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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